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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013

These application notes provide a detailed protocol for determining the in vitro kinase inhibitory
activity of TSR-011 (Belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK)
and Tropomyosin Receptor Kinase (TRK) family members.[1][2][3][4][5][6] This document is
intended for researchers, scientists, and drug development professionals actively engaged in
kinase inhibitor screening and characterization.

Introduction

TSR-011 is an orally available, next-generation dual inhibitor targeting both ALK and the TRK
family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][4] Dysregulation of these kinases
through genetic rearrangements, mutations, or amplification is a known oncogenic driver in
various cancers, including non-small-cell lung cancer (NSCLC) and a range of other solid
tumors.[4][5] TSR-011 has demonstrated potent inhibition of wild-type ALK and is also active
against mutations that confer resistance to earlier generation ALK inhibitors.[4][6] In preclinical
studies, TSR-011 has shown significant anti-tumor activity in ALK-dependent models.[2][4]

This protocol outlines a fluorescence-based in vitro kinase assay, a common and robust
method for quantifying the inhibitory potential of compounds like TSR-011 against their target
kinases. The assay measures the phosphorylation of a specific substrate by the kinase, and
the reduction in this activity in the presence of the inhibitor is used to determine its potency,
typically expressed as an IC50 value.

Data Presentation
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The inhibitory activity of TSR-011 against its primary targets has been determined in various in
vitro kinase assays. The following table summarizes the reported half-maximal inhibitory
concentration (IC50) values.

Target Kinase IC50 (nM)
ALK (wild-type) 0.7
pan-TRK (TrkA, TrkB, TrkC) <3

Note: These values are derived from published preclinical data and may vary depending on the
specific assay conditions.[2][6][7]

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of TSR-011
against ALK or TRK kinases using a fluorescence-based assay format. Specific concentrations
of kinase, substrate, and ATP should be optimized for each specific kinase and substrate pair
to ensure the assay is run under initial velocity conditions.

Materials and Reagents
o Kinase: Recombinant human ALK or TRK (TrkA, TrkB, or TrkC) kinase domain.

o Substrate: A suitable peptide or protein substrate for the specific kinase (e.g., a poly-Glu-Tyr
peptide).

o TSR-011 (Belizatinib): Prepare a stock solution in 100% DMSO.
e ATP: Adenosine 5'-triphosphate.

e Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35).

o Detection Reagent: A fluorescence-based kinase activity detection kit (e.g., ADP-Glo™
Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).
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o Assay Plates: 384-well, low-volume, white or black plates (depending on the detection
method).

» Plate Reader: A microplate reader capable of detecting the fluorescence signal.

e DMSO: Dimethyl sulfoxide.

Assay Procedure

e Compound Preparation:

o Prepare a serial dilution of TSR-011 in 100% DMSO. A typical starting concentration would
be 1 mM, followed by 1:3 or 1:5 serial dilutions.

o For the final assay, dilute the compound dilutions in kinase assay buffer to the desired
starting concentration. The final DMSO concentration in the assay should be kept low
(e.g., <1%) to avoid affecting enzyme activity.

» Kinase Reaction Setup:
o Add the kinase solution to each well of the 384-well plate.
o Add the serially diluted TSR-011 or control (DMSO vehicle) to the appropriate wells.

o Incubate the kinase and inhibitor together for a pre-determined time (e.g., 15-30 minutes)
at room temperature to allow for compound binding.

e [nitiation of Kinase Reaction:
o Prepare a solution containing the substrate and ATP in kinase assay buffer.
o Add the substrate/ATP solution to each well to initiate the kinase reaction.

o Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60
minutes). The incubation time should be optimized to ensure the reaction is in the linear
range.

e Termination and Detection:
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o Stop the kinase reaction by adding the detection reagent as per the manufacturer's
instructions. This reagent typically chelates the remaining ATP or detects the product of
the kinase reaction (ADP).

o Incubate the plate for the recommended time to allow the detection signal to stabilize.

o Read the fluorescence signal on a compatible plate reader.

Data Analysis

e Calculate Percentage of Inhibition:

o

The percentage of inhibition for each TSR-011 concentration is calculated using the
following formula:

o

Signal_Inhibitor is the signal from wells containing TSR-011.

[¢]

Signal_Nolnhibitor is the signal from wells with DMSO vehicle control (representing 0%
inhibition).

[¢]

Signal_Background is the signal from wells with no kinase (representing 100% inhibition).
e Determine IC50 Value:
o Plot the percentage of inhibition against the logarithm of the TSR-011 concentration.

o Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g.,
GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor
required to reduce the kinase activity by 50%.

Visualizations
Signaling Pathway of ALK and TRK
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1. Prepare Serial Dilution
of TSR-011 in DMSO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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